7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired product with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts facilitate the synthesis under solvent-free conditions or in green solvents like ethanol, resulting in high yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition leads to the disruption of cellular processes, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-5-(4-iodophenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidines
- [1,2,4]Triazolo[1,5-a]pyrimidine-7-one
Uniqueness
Compared to similar compounds, 7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a chlorophenyl and phenyl group, which contributes to its distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H13ClN4 |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-5-4-8-13(14)16-10-15(12-6-2-1-3-7-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21) |
InChI Key |
IFKOAKBIMFPUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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